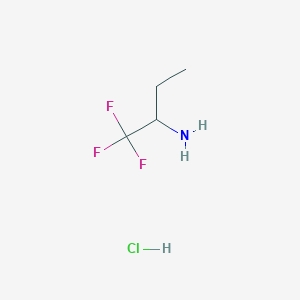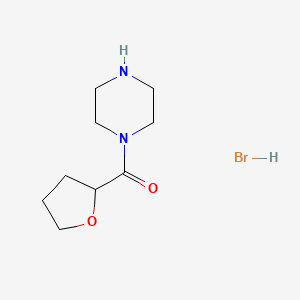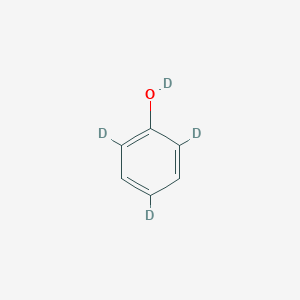
1,1,1-Trifluoro-2-butanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-butanamine hydrochloride, also known as 1-(Trifluoromethyl)propylamine hydrochloride, is a chemical compound with the molecular formula C4H8F3N · HCl . It has a molecular weight of 163.57 g/mol .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2-butanamine hydrochloride involves reaction conditions with sodium nitrite in perchloric acid . The yield of the reaction is reported to be 60% .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-butanamine hydrochloride consists of a butanamine backbone with three fluorine atoms attached to the second carbon atom . The molecule also includes a hydrochloride group .
Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-butanamine hydrochloride has a molecular weight of 163.57 g/mol . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . The compound has a rotatable bond count of one . The exact mass and monoisotopic mass of the compound are 163.0375615 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
- Ytterbium(III) Complexes Synthesis: The synthesis of ytterbium(III) complexes using various β-diketones, including 1,1,1-trifluoro-2-butanamine hydrochloride, was studied. These complexes were characterized for their structural and luminescence properties (Martín‐Ramos et al., 2013).
Chemical Synthesis and Reaction Studies
- Regioselectivity in Synthesis: Research into the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones was conducted (Martins et al., 2012).
- Synthesis of Trifluoromethylated Furan Derivatives: The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones leading to the formation of new trifluoromethylated furan derivatives was explored (Mosslemin et al., 2004).
Analytical and Physical Chemistry Applications
- Investigation in Enantiomer Synthesis: A study on the synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine, highlighting the challenges and intricacies in the stereochemistry involved (Packer et al., 2017).
- Heterocyclic Compounds Synthesis: Reactions involving 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one were studied for the production of various novel trifluoromethylated heterocyclic compounds (Barabanov et al., 2012).
Environmental Impact and Safety
- Trifluoroacetate Environmental Impact: The study on the atmospheric degradation of compounds like 1,1,1-trifluoro-2-butanamine hydrochloride and the environmental accumulation of trifluoroacetate highlighted environmental concerns (Jordan & Frank, 1999).
- Solubility and Diffusivity in Ionic Liquids: Research on the solubility and diffusivity of hydrofluorocarbons, including derivatives of 1,1,1-trifluoro-2-butanamine hydrochloride, in room-temperature ionic liquids provided insights into their physical properties (Shiflett & Yokozeki, 2006).
Safety And Hazards
1,1,1-Trifluoro-2-butanamine hydrochloride is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Propiedades
IUPAC Name |
1,1,1-trifluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUMYAARUOVRFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545200 |
Source


|
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-butanamine hydrochloride | |
CAS RN |
758-33-8 |
Source


|
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluorobutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














